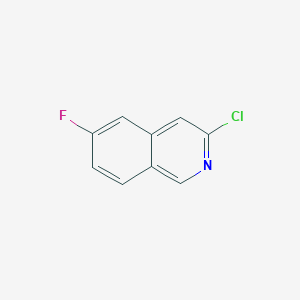

3-Chloro-6-fluoroisoquinoline

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-chloro-6-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-9-4-7-3-8(11)2-1-6(7)5-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIQKTBCWODWMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601307441 | |

| Record name | 3-Chloro-6-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601307441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041423-28-2 | |

| Record name | 3-Chloro-6-fluoroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1041423-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-6-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601307441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-6-fluoroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-6-fluoroisoquinoline molecular structure and formula

An In-depth Technical Guide to 3-Chloro-6-fluoroisoquinoline: Molecular Structure, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of increasing interest to researchers, scientists, and drug development professionals. This document details its molecular structure, physicochemical properties, plausible synthetic routes with mechanistic insights, spectroscopic characterization, and potential applications as a key intermediate in medicinal chemistry.

Molecular Identity and Physicochemical Profile

Molecular Formula and Structure

This compound is a disubstituted isoquinoline derivative. The isoquinoline core is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring. In this specific molecule, a chlorine atom is substituted at the 3-position of the pyridine ring, and a fluorine atom is at the 6-position of the benzene ring.

Molecular Formula: C₉H₅ClFN[1]

Standard Identifiers:

Physicochemical Properties

The physicochemical properties of this compound are crucial for designing synthetic routes, purification strategies, and for understanding its behavior in biological systems. While extensive experimental data is not widely published, a number of properties can be predicted using computational models.

| Property | Value | Source |

| Molecular Weight | 181.59 g/mol | PubChem[1] |

| Monoisotopic Mass | 181.00946 Da | PubChem[1] |

| XlogP (predicted) | 3.2 | PubChem[1] |

| Boiling Point (predicted) | 295.6 ± 20.0 °C at 760 mmHg | ECHEMI |

| Density (predicted) | 1.366 ± 0.06 g/cm³ | ECHEMI |

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

-

Synthesis of 6-Fluoro-3-hydroxyisoquinoline: This intermediate can be prepared through various methods, with one potential route being the cyclization of a suitably substituted β-ketoester.

-

Chlorination of 6-Fluoro-3-hydroxyisoquinoline: The hydroxyl group at the 3-position can be converted to a chlorine atom using a strong chlorinating agent.

Mechanistic Considerations

Step 1: Synthesis of 6-Fluoro-3-hydroxyisoquinoline

A convenient method for the synthesis of 3-hydroxyisoquinolines involves a one-pot aryne acyl-alkylation/condensation procedure starting from β-ketoesters[3]. This approach offers a direct route to the core isoquinoline structure.

Step 2: Chlorination with Phosphorus Oxychloride (POCl₃)

The conversion of the hydroxyl group of 6-fluoro-3-hydroxyisoquinoline to a chloro group is a critical step. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this type of transformation on heterocyclic systems like quinolines and isoquinolines[4][5][6]. The reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. The reaction is typically performed at elevated temperatures, often at the reflux temperature of POCl₃ or in a high-boiling solvent.

The mechanism involves two main stages:

-

Phosphorylation: The hydroxyl group of the isoquinoline attacks the phosphorus atom of POCl₃, leading to the formation of a phosphorylated intermediate.

-

Nucleophilic Substitution: A chloride ion, generated in the reaction mixture, acts as a nucleophile and displaces the phosphate group to yield the final this compound.

Spectroscopic Characterization

While specific, experimentally-derived spectra for this compound are not widely published, predictions based on its structure and data from analogous compounds can provide a reliable guide for its characterization.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, the following adducts are predicted in electrospray ionization (ESI) mass spectrometry:

| Adduct | Predicted m/z |

| [M+H]⁺ | 182.01674 |

| [M+Na]⁺ | 203.99868 |

| [M-H]⁻ | 180.00218 |

(Data sourced from PubChem)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 9.5 ppm. The fluorine atom at the 6-position will likely cause splitting of the signals for the adjacent protons on the benzene ring.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carbon attached to the chlorine atom (C-3) and the carbon attached to the fluorine atom (C-6) are expected to show characteristic chemical shifts and coupling constants (for C-F coupling).

Note: As of the time of writing, specific, experimentally verified ¹H and ¹³C NMR data for this compound are not available in public databases. Researchers should acquire and interpret their own spectral data for definitive structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the aromatic C-H stretching, C=C and C=N stretching vibrations within the heterocyclic ring system, and the C-Cl and C-F stretching vibrations.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C and C=N Stretch | 1650 - 1450 |

| C-F Stretch | 1250 - 1000 |

| C-Cl Stretch | 850 - 550 |

Applications in Drug Discovery and Medicinal Chemistry

Halogenated heterocyclic compounds are of significant interest in drug discovery due to the ability of halogens to modulate the physicochemical and pharmacokinetic properties of molecules. The isoquinoline scaffold itself is a "privileged structure" found in numerous biologically active compounds.

While specific applications of this compound are not extensively documented, its structure suggests its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The chlorine atom at the 3-position can serve as a handle for further functionalization through nucleophilic substitution reactions, allowing for the introduction of various side chains to explore structure-activity relationships.

Patents in the field of drug discovery often describe the synthesis of complex molecules where chloro- and fluoro-substituted quinoline or isoquinoline cores are key building blocks for compounds targeting a range of diseases, including cancer and infectious diseases[7][8][9]. For instance, related structures have been incorporated into molecules designed as PRMT5 inhibitors[8].

Safety and Handling

Based on data for structurally similar compounds such as 3-chloroisoquinoline, this compound should be handled with care in a laboratory setting[10].

-

Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust or vapors.

Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Detailed Experimental Protocols

The following are proposed experimental protocols based on established methodologies for analogous compounds. These should be adapted and optimized by the researcher.

Protocol 1: Synthesis of 6-Fluoro-3-hydroxyisoquinoline (Hypothetical)

This protocol is based on the general procedure for aryne acyl-alkylation/condensation[3].

-

To a solution of a suitable β-ketoester (1.0 eq) in an appropriate solvent (e.g., THF), add a fluoride source (e.g., CsF, 2.0 eq) and a silyl aryl triflate precursor to the desired aryne.

-

Stir the reaction mixture at room temperature until the aryne formation and subsequent acyl-alkylation are complete (monitor by TLC or LC-MS).

-

Add an ammonia source (e.g., aqueous ammonium hydroxide) to the reaction mixture.

-

Heat the reaction to drive the condensation and cyclization to form the 3-hydroxyisoquinoline ring.

-

After completion, cool the reaction mixture, and perform an aqueous workup. Acidify the aqueous layer to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain the crude 6-fluoro-3-hydroxyisoquinoline.

-

Purify the product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound

This protocol is based on general chlorination procedures for hydroxy-heterocycles[5][6].

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, place 6-fluoro-3-hydroxyisoquinoline (1.0 eq).

-

Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents).

-

Heat the reaction mixture to reflux (approximately 105 °C) and maintain for several hours (monitor by TLC or LC-MS until the starting material is consumed).

-

Cool the reaction mixture to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

-

Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution or aqueous sodium hydroxide) until the pH is basic.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography on silica gel or by recrystallization.

References

- PubChem. This compound. National Center for Biotechnology Information.

- Google Patents. Novel process for preparing 3-fluoroquinolines. US20050182259A1.

- MDPI. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives.

- ResearchGate. A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline.

- Royal Society of Chemistry. Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation.

- PubChem. 3-Chloroisoquinoline. National Center for Biotechnology Information.

- Google Patents. 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them. EP0035925B1.

- ResearchGate. 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives.

- Google Patents. PRMT5 inhibitors. US12391695B2.

- Indian Chemical Society. POCl3-PCl5 mixture: A robust chlorinating agent.

- Google Patents. Quinoline-3-carboxylic acid derivatives. US4997943A.

- Synthesis of highly substituted isoquinolines/isoquinolones by Ruthenium (II) catalyzed reaction of.

- PubMed. Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction.

- Google Patents. Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist. US20240002322A1.

- DergiPark. Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline.

- Mondaq. Application Of Section 3(d) On The Intermediate Pharmaceutical Compounds.

Sources

- 1. PubChemLite - this compound (C9H5ClFN) [pubchemlite.lcsb.uni.lu]

- 2. 3-Chloro-6-fluoro-isoquinoline(1041423-28-2) 1H NMR [m.chemicalbook.com]

- 3. Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist - Google Patents [patents.google.com]

- 7. US20050182259A1 - Novel process for preparing 3-fluoroquinolines - Google Patents [patents.google.com]

- 8. US12391695B2 - PRMT5 inhibitors - Google Patents [patents.google.com]

- 9. US4997943A - Quinoline-3-carboxylic acid derivatives - Google Patents [patents.google.com]

- 10. 3-Chloroisoquinoline | C9H6ClN | CID 640968 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of 3-Chloro-6-fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-fluoroisoquinoline is a halogenated derivative of the isoquinoline scaffold, a heterocyclic aromatic organic compound. The presence of both chlorine and fluorine atoms on the isoquinoline core imparts unique electronic properties that make it a valuable building block in medicinal chemistry and materials science. Understanding the fundamental physical characteristics of this compound is paramount for its effective utilization in synthesis, purification, and formulation. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, offering insights into its molecular behavior and laying the groundwork for its application in research and development.

Molecular Structure and Core Properties

The foundational attributes of a molecule dictate its macroscopic physical properties. For this compound, these core characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₅ClFN | PubChem[1] |

| Molecular Weight | 181.59 g/mol | PubChem[1] |

| Monoisotopic Mass | 181.00946 Da | PubChem[1] |

| CAS Number | 1041423-28-2 | ChemicalBook[2] |

The presence of electronegative halogen atoms, chlorine and fluorine, significantly influences the electron density distribution within the aromatic system, which in turn affects its intermolecular interactions and, consequently, its physical state and spectral behavior.

Physicochemical Properties

A compound's utility in a laboratory or industrial setting is largely dependent on its physical state and its behavior in various solvents.

Melting Point

The melting point is a critical parameter for assessing the purity of a crystalline solid. For this compound, an experimental melting point has been reported.

| Property | Value |

| Melting Point | 93 - 94 °C |

This relatively moderate melting point suggests that the compound is a solid at room temperature with a well-defined crystal lattice. The specific value is a key indicator of sample purity; any significant deviation or broadening of this range would suggest the presence of impurities.

Boiling Point & Density (Predicted)

| Property | Predicted Value | Source |

| Boiling Point | 295.6 ± 20.0 °C at 760 mmHg | ECHEMI[3] |

| Density | 1.366 ± 0.06 g/cm³ | ECHEMI[3] |

The predicted high boiling point is characteristic of aromatic compounds with similar molecular weights, reflecting the energy required to overcome intermolecular forces in the liquid state. The predicted density, greater than that of water, is consistent with a halogenated organic molecule.

Solubility

Experimental solubility data is not widely published. However, based on the molecular structure, some qualitative predictions can be made. The presence of the nitrogen atom in the isoquinoline ring offers a site for hydrogen bonding with protic solvents, potentially affording some solubility in alcohols. The overall aromatic and halogenated nature of the molecule suggests good solubility in a range of common organic solvents.

Predicted Solubility Profile:

-

High Solubility: Dichloromethane, Chloroform, Ethyl Acetate, Acetone

-

Moderate Solubility: Methanol, Ethanol

-

Low to Insoluble: Water, Hexanes

A logical workflow for determining the solubility of a new compound is outlined below.

Caption: Workflow for solubility determination.

Spectroscopic Characterization

The definitive identification of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for this compound are not publicly available, the expected chemical shifts and coupling patterns can be predicted based on the known structure and the influence of the substituents.

¹H NMR Spectroscopy (Predicted):

The ¹H NMR spectrum is expected to show five signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the isoquinoline ring system will exhibit chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. The proton at position 4, being adjacent to the chlorine-bearing carbon, is expected to be a singlet. The remaining four protons on the fluorinated benzene ring will likely show complex splitting patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy (Predicted):

The ¹³C NMR spectrum will provide information on the nine unique carbon atoms in the molecule. The carbon atoms directly bonded to the electronegative chlorine and fluorine atoms (C-3 and C-6) will exhibit characteristic chemical shifts. The C-F coupling will be observable as a doublet for C-6 and potentially smaller couplings to other nearby carbons. The carbon atom at position 3, bonded to chlorine, will also show a distinct downfield shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their vibrational frequencies. For this compound, the IR spectrum would be characterized by the following key absorptions:

| Wavenumber Range (cm⁻¹) | Vibration | Expected Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium to Weak |

| 1620-1580 | C=N Stretch (in-ring) | Medium |

| 1550-1450 | Aromatic C=C Stretch (in-ring) | Strong to Medium |

| 1250-1150 | C-F Stretch | Strong |

| 850-750 | C-Cl Stretch | Strong to Medium |

The presence of strong absorption bands corresponding to C-F and C-Cl stretches would be a key diagnostic feature in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about the structure.

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): A prominent molecular ion peak would be expected at m/z 181. An isotopic peak (M+2) at m/z 183 with an intensity of approximately one-third of the molecular ion peak is a characteristic signature of a molecule containing one chlorine atom[4].

-

Fragmentation Pattern: Fragmentation would likely involve the loss of chlorine (Cl•) or hydrogen cyanide (HCN) from the isoquinoline core, leading to characteristic fragment ions.

The logical relationship between the molecular structure and the expected mass spectral pattern is illustrated below.

Caption: Structure-MS relationship for this compound.

Experimental Protocols: A Conceptual Framework

While specific experimental procedures for the characterization of this compound are not detailed in the available literature, standard methodologies would be employed.

Protocol for Melting Point Determination

-

Sample Preparation: A small amount of the crystalline this compound is placed in a capillary tube.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Analysis: The sample is heated at a slow, controlled rate. The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range. A narrow range is indicative of high purity.

Protocol for Spectroscopic Analysis

-

NMR Sample Preparation: For ¹H and ¹³C NMR, approximately 5-10 mg of the compound would be dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

IR Sample Preparation: For IR analysis, the solid sample could be analyzed as a KBr pellet or as a thin film from a solution evaporated on a salt plate.

-

MS Sample Preparation: For mass spectrometry, the sample would be dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or electron impact (EI).

Conclusion

This technical guide has synthesized the available information on the physical characteristics of this compound. While a complete experimental dataset is not yet publicly available for all properties, the provided melting point, along with predictive data and established scientific principles, offers a robust foundation for researchers working with this compound. The outlined spectroscopic expectations provide a reliable framework for the structural confirmation and purity assessment of this compound, facilitating its application in the advancement of chemical and pharmaceutical research.

References

- PubChem. This compound.

- YouTube.

Sources

An In-depth Technical Guide to 3-Chloro-6-fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-6-fluoroisoquinoline, a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical identifiers, physical and chemical properties, and safety information. While specific experimental protocols for its synthesis and its direct biological applications are not extensively documented in publicly available literature, this guide outlines plausible synthetic strategies based on established isoquinoline synthesis methodologies. Furthermore, it explores the potential applications of this molecule in drug discovery by drawing parallels with structurally related compounds that have demonstrated notable biological activities. This guide serves as a foundational resource for researchers aiming to synthesize, characterize, and explore the therapeutic and material science potential of this compound.

Core Identifiers and Chemical Properties

This compound is a substituted isoquinoline with the chemical formula C₉H₅ClFN. Its core structure consists of a fused benzene and pyridine ring system, characteristic of isoquinolines, with a chlorine atom at the 3-position and a fluorine atom at the 6-position.

| Identifier | Value | Source |

| CAS Number | 1041423-28-2 | [1][2] |

| Molecular Formula | C₉H₅ClFN | [3] |

| Molecular Weight | 181.59 g/mol | |

| Monoisotopic Mass | 181.00946 Da | [3] |

| IUPAC Name | This compound | [3] |

| SMILES | C1=CC2=CN=C(C=C2C=C1F)Cl | [3] |

| InChI | InChI=1S/C9H5ClFN/c10-9-4-7-3-8(11)2-1-6(7)5-12-9/h1-5H | [3] |

Physical Properties:

Safety and Handling

As a chlorinated heterocyclic compound, this compound should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place.

Plausible Synthetic Pathways

While a specific, detailed synthesis protocol for this compound is not explicitly published, established methods for the synthesis of substituted isoquinolines can be adapted. The Pomeranz-Fritsch reaction and the Bischler-Napieralski reaction are two classical and versatile methods for constructing the isoquinoline core.[4] A plausible modern approach could involve a multi-step synthesis starting from a readily available fluorinated aniline derivative.

Experimental Causality:

The proposed pathway leverages the reactivity of 4-fluoroaniline as a starting material. The initial acetylation protects the amine and provides a handle for the subsequent cyclization step to form the isoquinolinone ring. The final chlorination step, likely using a reagent such as phosphorus oxychloride (POCl₃), is a standard method for converting hydroxyl groups on nitrogen-containing heterocycles to chlorides.[5] The choice of reagents and reaction conditions at each step would require empirical optimization to achieve a satisfactory yield and purity of the final product.

Analytical Characterization

The structural confirmation of this compound would rely on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region, with chemical shifts and coupling constants influenced by the positions of the chlorine and fluorine substituents.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule. The carbon atoms attached to the chlorine and fluorine atoms would exhibit characteristic chemical shifts.

-

¹⁹F NMR: The fluorine NMR spectrum would show a signal corresponding to the fluorine atom at the 6-position, providing valuable information for structural confirmation.

While specific spectral data for this compound is not widely published, commercial suppliers indicate the availability of ¹H NMR and other spectral data upon request.[6]

Mass Spectrometry (MS):

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The presence of a chlorine atom would result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak, which is a definitive indicator of a single chlorine atom in the molecule.[7][8]

Potential Applications in Drug Discovery

The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9] The introduction of halogen atoms, such as chlorine and fluorine, into drug candidates is a common strategy to modulate their physicochemical properties, metabolic stability, and target binding affinity.

Hypothesized Biological Relevance:

Based on the activities of related chloro- and fluoro-substituted quinolines and isoquinolines, this compound could serve as a valuable building block for the synthesis of inhibitors of various enzymes, such as kinases and topoisomerases, which are important targets in cancer therapy. The chlorine at the 3-position provides a reactive handle for further chemical modifications, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR).

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in the development of novel pharmaceuticals and functional materials. While detailed experimental data for this specific molecule is currently limited, this technical guide provides a solid foundation for researchers by outlining its key identifiers, safety information, plausible synthetic approaches, and potential applications. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its scientific and therapeutic potential.

References

- Pomeranz, C. (1893). Über eine neue Isochinolin-Synthese. Monatshefte für Chemie und verwandte Teile anderer Wissenschaften, 14(1), 116–119.

- Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908.

- PubChem. (n.d.). This compound.

- YouTube. (2023, November 18). Chloro pattern in Mass Spectrometry.

- NIST. (n.d.). Quinoline, 6-chloro-. In NIST Chemistry WebBook.

- Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.

- ResearchGate. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.

Sources

- 1. 1041423-28-2|this compound|BLD Pharm [bldpharm.com]

- 2. Heterocyclic Building Blocks for Pharmaceuticals (450) [myskinrecipes.com]

- 3. PubChemLite - this compound (C9H5ClFN) [pubchemlite.lcsb.uni.lu]

- 4. organicreactions.org [organicreactions.org]

- 5. researchgate.net [researchgate.net]

- 6. 3-Chloro-6-fluoro-isoquinoline(1041423-28-2) 1H NMR spectrum [chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Quinoline, 6-chloro- [webbook.nist.gov]

- 9. C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action - PMC [pmc.ncbi.nlm.nih.gov]

The Privileged Scaffolds: An In-depth Guide to Isoquinoline and Quinoline Derivatives in Medicinal Chemistry

Abstract

Quinoline and isoquinoline ring systems represent cornerstone scaffolds in medicinal chemistry, lauded for their versatile pharmacological profiles and presence in a multitude of clinically significant therapeutics. These nitrogen-containing heterocyclic compounds, structural isomers differing only in the position of the nitrogen atom within their fused benzene and pyridine rings, serve as fundamental templates for the design and discovery of novel drugs. This technical guide provides an in-depth exploration of the medicinal chemistry of quinoline and isoquinoline derivatives, intended for researchers, scientists, and drug development professionals. We will dissect the synthetic strategies employed to access these privileged structures, unravel the intricate structure-activity relationships (SAR) that govern their biological effects, and illuminate their diverse mechanisms of action across a spectrum of therapeutic areas. From their historical significance in antimalarial therapy to their contemporary applications in oncology, neurodegenerative diseases, and infectious diseases, this guide will serve as a comprehensive resource, bridging foundational principles with cutting-edge advancements in the field.

Introduction: The Enduring Legacy of Quinoline and Isoquinoline

The quinoline and isoquinoline cores are bicyclic aromatic heterocycles that have captivated medicinal chemists for over a century.[1][2] Quinoline, first isolated from coal tar in 1834, and its isomer, isoquinoline, isolated in 1885, quickly demonstrated their therapeutic potential.[3][4] The quinoline alkaloid quinine, extracted from the bark of the Cinchona tree, was the first effective treatment for malaria and remains a lead structure for the synthesis of numerous antimalarial drugs.[3] Similarly, isoquinoline alkaloids, widely distributed in the plant kingdom, include potent analgesics like morphine and codeine, underscoring the profound impact of these scaffolds on medicine.[5][6]

The "privileged" status of these scaffolds stems from their ability to interact with a wide range of biological targets with high affinity.[7][8] The nitrogen atom imparts basicity and the capacity for hydrogen bonding, while the extended aromatic system allows for π-π stacking and hydrophobic interactions. The versatility of the quinoline and isoquinoline nuclei permits substitutions at various positions, enabling the fine-tuning of physicochemical properties and pharmacological effects to achieve desired therapeutic outcomes.[9][10] This guide will delve into the distinct yet often overlapping worlds of quinoline and isoquinoline derivatives, providing a detailed examination of their synthesis, biological activities, and clinical applications.

The Quinoline Scaffold: A Pharmacological Powerhouse

The quinoline ring is a fundamental motif in a vast number of synthetic and natural compounds exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[9][11]

Synthetic Strategies for Quinoline Derivatives

The construction of the quinoline core has been achieved through several classical named reactions, which remain staples in organic synthesis for their reliability and scalability.[1]

-

Skraup Synthesis: This foundational method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[1] Despite its often harsh conditions, it provides a direct route to quinoline itself and some substituted derivatives.

-

Friedländer Synthesis: A versatile and widely used method, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[9] This reaction offers good control over the substitution pattern of the resulting quinoline.

Modern synthetic methodologies have expanded the toolkit for accessing functionalized quinolines, offering milder reaction conditions and greater functional group tolerance. These include various transition-metal-catalyzed cross-coupling and cyclization reactions.[12]

A common laboratory-scale synthesis of a substituted quinoline derivative via the Friedländer annulation is outlined below:

-

Reactant Preparation: A solution of 2-aminobenzophenone (1 mmol) and 2-chloro-N,N-dimethylacetamide (1.2 mmol) in anhydrous toluene (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Catalyst Addition: To this solution, potassium carbonate (2 mmol) and a catalytic amount of palladium(II) acetate (0.05 mmol) and a suitable phosphine ligand are added.

-

Reaction Execution: The reaction mixture is heated to reflux (approximately 110 °C) and stirred for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-substituted quinoline.

This protocol illustrates a common workflow for synthesizing functionalized quinoline scaffolds, which can then be further modified to explore structure-activity relationships.

Quinoline Derivatives in Oncology

The quinoline scaffold is a prominent feature in numerous anticancer agents, with derivatives demonstrating efficacy through various mechanisms of action.[8][13]

-

Kinase Inhibition: A significant number of FDA-approved quinoline-based drugs function as kinase inhibitors.[14][15] For instance, Bosutinib is a potent inhibitor of the Abl and Src kinases, approved for the treatment of chronic myelogenous leukemia.[15] Lenvatinib inhibits vascular endothelial growth factor (VEGF) receptors and other kinases, and is used in the treatment of thyroid and kidney cancers.[14][15]

-

Topoisomerase Inhibition: Camptothecin, a pentacyclic quinoline alkaloid, and its synthetic analogs like Topotecan and Irinotecan , are potent topoisomerase I inhibitors, leading to DNA damage and apoptosis in cancer cells.[3][16]

The structure-activity relationship (SAR) of quinoline-based anticancer agents is often complex, with small structural modifications leading to significant changes in potency and selectivity.[9][17][18] For many kinase inhibitors, the quinoline core acts as a hinge-binding motif, while substitutions at various positions are crucial for interactions with other regions of the ATP-binding pocket.

The in vitro cytotoxicity of newly synthesized quinoline derivatives is a critical first step in the drug discovery process. The MTT assay is a widely used colorimetric method to assess cell viability.[9]

Caption: Workflow of the MTT cytotoxicity assay for anticancer screening.[9]

| FDA-Approved Quinoline-Based Anticancer Drugs | Mechanism of Action | Primary Indication(s) |

| Bosutinib (2012) | ABL and SRC kinase inhibitor | Chronic Myelogenous Leukemia |

| Cabozantinib (2012) | MET, VEGFR2, and RET kinase inhibitor | Medullary Thyroid Cancer, Renal Cell Carcinoma |

| Lenvatinib (2015) | VEGFR, FGFR, PDGFRα, RET, and KIT inhibitor | Thyroid Cancer, Renal Cell Carcinoma |

| Neratinib (2017) | HER2 and EGFR kinase inhibitor | Breast Cancer |

| Capmatinib (2020) | MET inhibitor | Non-Small Cell Lung Cancer |

| Tivozanib (2021) | VEGFR inhibitor | Renal Cell Carcinoma |

This table summarizes selected FDA-approved quinoline-based drugs for cancer treatment, highlighting their diverse mechanisms of action.[14][19]

Quinolines in Infectious Diseases and Neurodegenerative Disorders

Beyond oncology, quinoline derivatives have made significant contributions to the treatment of infectious and neurodegenerative diseases.

-

Antimalarial Agents: The 4-aminoquinolines, such as Chloroquine and Amodiaquine , and the amino-alcohols, like Quinine and Mefloquine , have been mainstays in malaria treatment for decades.[3] They are thought to interfere with hemoglobin digestion in the parasite's food vacuole.[3] Bedaquiline , a diarylquinoline, represents a newer class of antitubercular agents with a novel mechanism of action targeting ATP synthase.[3]

-

Antibacterial Agents: The fluoroquinolones, such as Ciprofloxacin and Levofloxacin , are a major class of synthetic broad-spectrum antibacterial agents that inhibit DNA gyrase and topoisomerase IV.[3][20]

-

Neurodegenerative Diseases: Some quinoline derivatives have been investigated as potential treatments for neurodegenerative disorders like Alzheimer's disease.[21][22] These compounds may act as inhibitors of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[21][22][23]

The Isoquinoline Scaffold: From Nature's Medicine Cabinet to Modern Therapeutics

Isoquinoline, the structural isomer of quinoline, is the core of a vast and diverse family of alkaloids with profound physiological effects.[5][6] This scaffold is also a key component of numerous synthetic drugs.[24]

Synthesis of Isoquinoline Derivatives

Similar to quinolines, the synthesis of the isoquinoline nucleus is well-established through several classical reactions.[4][25]

-

Bischler-Napieralski Reaction: This is a widely used method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines. The reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus pentoxide or phosphoryl chloride.[25][26][27]

-

Pomeranz-Fritsch Reaction: This reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal.[4][25]

-

Pictet-Spengler Reaction: This reaction produces tetrahydroisoquinolines (THIQs) via the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.[25][27][28]

Modern synthetic approaches, including transition-metal-catalyzed annulations and microwave-assisted reactions, have provided more efficient and environmentally friendly routes to a wide array of functionalized isoquinolines.[7][25]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 7. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 11. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 13. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 15. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents [ouci.dntb.gov.ua]

- 18. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses [ouci.dntb.gov.ua]

- 20. researchgate.net [researchgate.net]

- 21. Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases [zenodo.org]

- 22. walshmedicalmedia.com [walshmedicalmedia.com]

- 23. researchgate.net [researchgate.net]

- 24. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 26. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]

- 28. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

The Strategic Deployment of 3-Chloro-6-fluoroisoquinoline in Modern Synthesis: A Technical Guide

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. The strategic introduction of halogen substituents, such as chlorine and fluorine, provides medicinal chemists with powerful tools to modulate the physicochemical and pharmacological properties of these molecules. This technical guide provides an in-depth exploration of 3-chloro-6-fluoroisoquinoline, a heterocyclic building block poised for significant applications in drug discovery and development. We will delve into a proposed synthetic pathway, explore its reactivity with a focus on palladium-catalyzed cross-coupling reactions, and provide detailed, field-proven protocols for its utilization in the synthesis of complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile scaffold.

Introduction: The Significance of Halogenated Isoquinolines in Drug Discovery

The isoquinoline nucleus is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of halogen atoms, particularly chlorine and fluorine, into the isoquinoline framework offers a powerful strategy for fine-tuning a molecule's biological profile. Fluorine, with its high electronegativity and small van der Waals radius, can enhance metabolic stability, improve binding affinity, and modulate pKa.[3] Chlorine, a larger and more polarizable halogen, can also influence a compound's pharmacokinetic and pharmacodynamic properties and provides a reactive handle for further synthetic transformations.[4]

This compound combines these features, presenting a bifunctional building block. The fluorine atom at the 6-position can impart desirable pharmacological characteristics to the final molecule, while the chlorine atom at the 3-position serves as a versatile anchor for introducing molecular diversity through various cross-coupling reactions. This strategic combination makes this compound a highly attractive starting material for the synthesis of novel therapeutic agents.

Proposed Synthesis of this compound

It is critical to note that this proposed synthesis is based on analogous reactions and would require experimental validation and optimization.

Stage 1: Construction of the 6-Fluoroisoquinolinone Core

The initial phase focuses on the assembly of the core heterocyclic structure, 6-fluoro-isoquinolin-1(2H)-one, from commercially available starting materials.

Experimental Protocol: Synthesis of 6-Fluoro-isoquinolin-1,3(2H,4H)-dione

-

Materials: 2-(Carboxymethyl)-4-fluorobenzoic acid, Urea, Acetic Acid.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-(carboxymethyl)-4-fluorobenzoic acid and a molar excess of urea in glacial acetic acid.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature, which should induce the precipitation of the product.

-

Collect the precipitate by vacuum filtration, wash thoroughly with cold water, followed by a small amount of cold ethanol.

-

Dry the solid under vacuum to yield 6-fluoro-isoquinoline-1,3(2H,4H)-dione. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

-

Experimental Protocol: Controlled Hydrolysis to 6-Fluoro-isoquinolin-1(2H)-one

-

Materials: 6-Fluoro-isoquinoline-1,3(2H,4H)-dione, Aqueous Sodium Hydroxide.

-

Procedure:

-

Suspend the 6-fluoro-isoquinoline-1,3(2H,4H)-dione in a dilute aqueous solution of sodium hydroxide.

-

Gently heat the mixture while carefully monitoring the reaction by TLC or HPLC to achieve selective hydrolysis.

-

Once the desired product is the major component, cool the reaction mixture and neutralize with a dilute acid (e.g., HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain 6-fluoro-isoquinolin-1(2H)-one.

-

Stage 2: Chlorination to Yield this compound

The final step involves the chlorination of the isoquinolinone intermediate to furnish the target compound.

Experimental Protocol: Synthesis of this compound

-

Materials: 6-Fluoro-isoquinolin-1(2H)-one, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) (catalytic).

-

Procedure:

-

In a flask equipped with a reflux condenser and a gas trap, add 6-fluoro-isoquinolin-1(2H)-one to an excess of phosphorus oxychloride.

-

Add a catalytic amount of DMF.

-

Heat the mixture to reflux for 2-4 hours. This reaction should be performed in a well-ventilated fume hood due to the evolution of HCl gas.

-

After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.

-

Cautiously pour the residue onto crushed ice with vigorous stirring.

-

Basify the aqueous mixture with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

-

Caption: Proposed synthetic pathway for this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the reactivity of the C-Cl bond at the 3-position. This position is susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.[8]

Palladium-Catalyzed Cross-Coupling Reactions

Two of the most powerful and widely employed cross-coupling reactions for the derivatization of aryl chlorides are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[9][10] This reaction is of immense importance in medicinal chemistry, as the resulting arylamines are prevalent in a vast number of pharmaceuticals.[11] The general transformation is depicted below:

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

The success of the Buchwald-Hartwig amination on an aryl chloride like this compound is highly dependent on the judicious selection of the catalyst, ligand, and base.[12] Aryl chlorides are generally less reactive than their bromide and iodide counterparts, often necessitating the use of more electron-rich and bulky phosphine ligands to facilitate the rate-limiting oxidative addition step.[13]

Table 1: Common Reagents for Buchwald-Hartwig Amination of Aryl Chlorides

| Component | Examples | Key Considerations |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts (e.g., XPhos-Pd-G3) | Precatalysts offer improved stability and ease of handling. |

| Ligand | XPhos, SPhos, RuPhos, BrettPhos, DavePhos | Bulky, electron-rich biaryl phosphine ligands are generally required for aryl chlorides.[11] |

| Base | NaOt-Bu, KOt-Bu, LHMDS, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are typically used. The choice of base can significantly impact the reaction outcome. |

| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are essential for optimal catalytic activity. |

General Experimental Protocol for Buchwald-Hartwig Amination

-

Materials: this compound, Amine, Palladium Precatalyst, Phosphine Ligand, Base, Anhydrous Solvent.

-

Procedure:

-

In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-2.4 equivalents relative to palladium), and the base (1.2-2.0 equivalents).

-

Add this compound (1.0 equivalent) and the amine (1.0-1.5 equivalents).

-

Add the anhydrous, deoxygenated solvent to achieve a concentration of 0.1-0.5 M.

-

Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species (typically a boronic acid or ester) and an aryl or vinyl halide.[14][15] This reaction is exceptionally versatile and tolerant of a wide range of functional groups, making it a workhorse in synthetic organic chemistry.[16]

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US20050182259A1 - Novel process for preparing 3-fluoroquinolines - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. Yoneda Labs [yonedalabs.com]

- 16. chem.libretexts.org [chem.libretexts.org]

Spectral Data Prediction for 3-Chloro-6-fluoroisoquinoline: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the predicted spectral data for 3-Chloro-6-fluoroisoquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. For researchers engaged in the synthesis, characterization, and application of novel isoquinoline derivatives, access to reliable spectral data is paramount for structural elucidation and reaction monitoring. This document presents predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data, generated through established computational methodologies. Beyond a simple presentation of data, this guide delves into the theoretical underpinnings of the predictive methods, offering insights into the relationship between molecular structure and spectral output. Detailed protocols for computational spectral prediction are provided, alongside a comparative discussion with related isoquinoline structures to offer a holistic analytical framework.

Introduction: The Significance of this compound and Predictive Spectroscopy

This compound is a halogenated derivative of the isoquinoline scaffold, a core structure found in numerous biologically active compounds and functional materials. The strategic placement of chloro and fluoro substituents can significantly modulate the physicochemical and pharmacological properties of the parent molecule, making it a target of interest for drug discovery and organic electronics.

In the early stages of research and development, the de novo synthesis of such compounds necessitates robust analytical techniques for structural verification. While experimental spectroscopy remains the gold standard, the ability to accurately predict spectral data offers a powerful complementary tool. Predictive spectroscopy allows researchers to:

-

Anticipate spectral features: Aid in the interpretation of experimental data by providing a theoretical reference.

-

Distinguish between isomers: Differentiate between structurally similar compounds that may co-exist in a reaction mixture.

-

Guide synthetic efforts: Provide insights into the expected analytical signature of a target molecule before committing to a synthetic route.

This guide leverages established computational chemistry principles to provide a detailed in-silico spectral characterization of this compound.

Predicted Spectral Data

The following sections present the predicted spectral data for this compound. These predictions were generated using a combination of machine learning algorithms and density functional theory (DFT) calculations, which are detailed in Section 4.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-1 | 9.15 | s | - |

| H-4 | 7.85 | s | - |

| H-5 | 7.65 | dd | J(H5,H7) = 2.5, J(H5,F6) = 9.0 |

| H-7 | 7.50 | dd | J(H7,H8) = 9.0, J(H7,F6) = 5.0 |

| H-8 | 8.10 | dd | J(H8,H7) = 9.0, J(H8,F6) = 5.5 |

Interpretation of the Predicted ¹H NMR Spectrum:

The predicted ¹H NMR spectrum of this compound is expected to show five distinct signals in the aromatic region.

-

H-1 and H-4: These protons are on the pyridine ring and are predicted to appear as singlets due to the absence of adjacent protons. The downfield shift of H-1 is attributed to the deshielding effect of the neighboring nitrogen atom.

-

H-5, H-7, and H-8: These protons are on the benzene ring and exhibit more complex splitting patterns due to coupling with each other and with the fluorine atom at the C-6 position. The doublet of doublets (dd) multiplicity arises from these couplings. The magnitude of the coupling constants (J-values) is indicative of the spatial relationship between the coupled nuclei.

Diagram 1: Molecular Structure of this compound with Proton Numbering

Caption: Numbering scheme for protons in this compound.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum reveals the chemical environment of the carbon atoms within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 152.5 |

| C-3 | 148.0 (d, J(C3,F) ≈ 3 Hz) |

| C-4 | 122.0 |

| C-4a | 135.0 (d, J(C4a,F) ≈ 8 Hz) |

| C-5 | 115.0 (d, J(C5,F) ≈ 22 Hz) |

| C-6 | 163.0 (d, J(C6,F) ≈ 250 Hz) |

| C-7 | 120.0 (d, J(C7,F) ≈ 25 Hz) |

| C-8 | 130.0 (d, J(C8,F) ≈ 8 Hz) |

| C-8a | 128.0 |

Interpretation of the Predicted ¹³C NMR Spectrum:

The predicted ¹³C NMR spectrum is expected to display nine distinct signals.

-

Halogen Effects: The carbon atoms directly bonded to the electronegative chlorine (C-3) and fluorine (C-6) atoms are significantly influenced. The C-6 carbon, bonded to the highly electronegative fluorine, is predicted to have the most downfield chemical shift.

-

Carbon-Fluorine Coupling: A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling. The magnitude of the coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms. The largest coupling is observed for the directly bonded carbon (¹JCF), with smaller couplings observed for carbons two (²JCF), three (³JCF), and four (⁴JCF) bonds away. These couplings result in the splitting of the carbon signals into doublets (d).

Predicted Mass Spectrum

The predicted mass spectrum provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Relative Abundance |

| [M]⁺ (with ³⁵Cl) | 181.0 | 100% |

| [M+2]⁺ (with ³⁷Cl) | 183.0 | ~32% |

| [M-Cl]⁺ | 146.0 | Major Fragment |

| [M-HCN]⁺ | 154.0 | Minor Fragment |

Interpretation of the Predicted Mass Spectrum:

-

Molecular Ion Peak: The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1.[1][2]

-

Fragmentation Pattern: The fragmentation of isoquinoline derivatives in mass spectrometry often involves the loss of small, stable molecules. For this compound, the most prominent fragmentation pathway is predicted to be the loss of a chlorine radical to form the [M-Cl]⁺ ion. Another possible fragmentation is the loss of hydrogen cyanide (HCN) from the pyridine ring.

Predicted Infrared (IR) Spectrum

The predicted IR spectrum provides information about the vibrational modes of the molecule.

Table 4: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 1620-1580 | Strong | C=C and C=N stretching (aromatic rings) |

| 1500-1450 | Strong | Aromatic ring skeletal vibrations |

| 1250-1200 | Strong | C-F stretching |

| 850-800 | Strong | C-H out-of-plane bending |

| 750-700 | Medium | C-Cl stretching |

Interpretation of the Predicted IR Spectrum:

The IR spectrum of this compound is expected to be dominated by absorptions characteristic of a substituted aromatic system.

-

Aromatic C-H Stretching: The bands in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in the aromatic rings.

-

Ring Vibrations: The strong absorptions between 1620 cm⁻¹ and 1450 cm⁻¹ are due to the stretching vibrations of the C=C and C=N bonds within the isoquinoline ring system.

-

C-F and C-Cl Stretching: The presence of the halogen substituents will give rise to characteristic stretching vibrations. The strong band around 1250-1200 cm⁻¹ is assigned to the C-F stretching vibration, while the C-Cl stretching vibration is expected to appear at a lower frequency, in the 750-700 cm⁻¹ region.

-

C-H Bending: The strong absorption in the 850-800 cm⁻¹ range is characteristic of out-of-plane C-H bending vibrations, which can be diagnostic for the substitution pattern on the aromatic ring.

Methodologies for Spectral Prediction

The predicted spectral data presented in this guide were generated using state-of-the-art computational methods. Understanding the principles behind these methods is crucial for interpreting the results and appreciating their predictive power.

NMR Spectra Prediction

The prediction of NMR chemical shifts is a complex task that relies on accurately modeling the electronic environment around each nucleus. The primary methods employed are:

-

Density Functional Theory (DFT): DFT calculations are a quantum mechanical approach used to determine the electronic structure of molecules. For NMR predictions, the Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with DFT. This method calculates the magnetic shielding tensor for each nucleus, from which the chemical shift can be derived. The accuracy of DFT-based predictions is highly dependent on the choice of the functional and basis set.

-

Machine Learning (ML) and Empirical Methods: These methods utilize large databases of experimentally determined NMR spectra to train algorithms that can predict chemical shifts based on the molecular structure. Techniques such as neural networks and HOSE (Hierarchical Organization of Spherical Environments) codes are employed to identify structural motifs and their corresponding chemical shift ranges. These methods are generally faster than DFT calculations but may be less accurate for novel chemical scaffolds not well-represented in the training data.[3][4]

Diagram 2: Workflow for NMR Spectral Prediction

Caption: A simplified workflow for computational NMR spectral prediction.

Mass Spectrum Prediction

Predicting a full mass spectrum, including fragmentation patterns and intensities, is a significant computational challenge. However, key features can be reliably predicted:

-

Molecular Ion and Isotopic Pattern: The m/z of the molecular ion is determined by the elemental composition of the molecule. The isotopic pattern is calculated based on the natural abundance of the stable isotopes of each element in the molecule. For compounds containing chlorine or bromine, this pattern is particularly diagnostic.

-

Fragmentation: Fragmentation pathways are often predicted based on established rules of mass spectrometry, which consider bond strengths, the stability of the resulting fragments (cations and radicals), and the potential for rearrangements. Quantum chemical calculations can be used to model the energetics of different fragmentation pathways to predict the most likely fragments.

IR Spectrum Prediction

The prediction of IR spectra involves calculating the vibrational frequencies of the molecule.

-

DFT Calculations: Similar to NMR prediction, DFT is a powerful tool for calculating vibrational frequencies. By calculating the second derivatives of the energy with respect to the atomic coordinates, the force constants for the molecular vibrations can be determined. These force constants are then used to calculate the vibrational frequencies. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data, as the harmonic approximation used in the calculations does not fully account for anharmonicity in real molecular vibrations.

Experimental Protocols for Computational Analysis

For researchers wishing to perform their own spectral predictions, the following provides a general outline of the necessary steps.

Molecular Structure Preparation

-

2D Structure Drawing: Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

3D Structure Generation: Convert the 2D structure to a 3D model.

-

Geometry Optimization: Perform a geometry optimization using a suitable computational chemistry software package (e.g., Gaussian, ORCA). A common method is to use a DFT functional (e.g., B3LYP) with a moderate basis set (e.g., 6-31G(d)). This step is crucial to find the lowest energy conformation of the molecule, which is essential for accurate spectral prediction.

NMR Prediction Protocol (DFT-based)

-

Input: Use the optimized 3D structure of this compound.

-

Calculation Type: Select an NMR calculation, specifying the GIAO method.

-

Level of Theory: Choose a DFT functional and a larger basis set for higher accuracy (e.g., B3LYP/6-311+G(2d,p)).

-

Solvent Effects: If desired, include a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the spectrum in a specific solvent.

-

Reference Standard: Calculate the magnetic shielding of a reference compound (e.g., TMS) at the same level of theory.

-

Chemical Shift Calculation: Calculate the chemical shifts (δ) for each nucleus using the formula: δ = σ_ref - σ_sample, where σ_ref is the shielding of the reference and σ_sample is the shielding of the nucleus in the molecule.

IR Prediction Protocol (DFT-based)

-

Input: Use the optimized 3D structure.

-

Calculation Type: Select a frequency calculation.

-

Level of Theory: Use the same level of theory as for the geometry optimization (e.g., B3LYP/6-31G(d)).

-

Output: The calculation will output the vibrational frequencies, their corresponding IR intensities, and the nature of the vibrational modes.

-

Scaling: Apply an appropriate scaling factor to the calculated frequencies to better match experimental values.

Conclusion

This technical guide provides a detailed in-silico spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, MS, and IR data, along with their interpretations, serve as a valuable resource for researchers working with this and related compounds. By understanding the computational methodologies behind these predictions, scientists can leverage these tools to accelerate their research, from initial compound design to final structural confirmation. As computational power and predictive algorithms continue to advance, in-silico spectroscopy will undoubtedly play an increasingly integral role in the chemical sciences.

References

- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proc. Indian Acad. Sci. (Chem. Sci.).

- Infrared spectra of isoquinolinium (iso-C9H7NH+) and isoquinolinyl radicals (iso-C9H7NH and 1-, 3-, 4-, 5-, 6-, 7-). RSC Publishing. 2023.

- Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. Benchchem.

- Synthesis of highly substituted isoquinolines/isoquinolones by Ruthenium (II)

- Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols 1.

- 1 H NMR spectrum of THIQ3CA analog 35 in CDCl 3 showing duplicity of...

- The far-infrared spectrum of azulene and isoquinoline and supporting anharmonic density functional theory calculations to high resolution spectroscopy of polycyclic aromatic hydrocarbons and deriv

- 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...

- Predict all NMR spectra. NMRDB.org.

- The far-infrared spectrum of azulene and isoquinoline and supporting anharmonic density functional theory calculations to high resolution spectroscopy of polycyclic aromatic hydrocarbons and deriv

- CASPRE - 13 C NMR Predictor.

- Can anyone help me to tell me any online website to check 13C NMR prediction...?

- Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with comput

- NMR Predictor. Chemaxon Docs.

- Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar.

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. 2024.

- PROSPRE - 1 H NMR Predictor.

- Predict 13C carbon NMR spectra. NMRDB.org.

- 13C NMR predictor. virtual Chemistry 3D.

- Predict 1H proton NMR spectra. NMRDB.org.

- IR spectra prediction. Cheminfo.org.

- Mass spectrometry of halogen-containing organic compounds.

- Infrared spectra prediction. Cheminfo.org.

- Organic Compounds Containing Halogen

- Characterization and Structural Confirmation of 3-Chloro-6-nitroisoquinolin-1-ol: A Compar

- Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube. 2019.

- Isotopes in Mass Spectrometry. Chemistry Steps.

- predicting likely fragments in a mass spectrum. YouTube. 2023.

- Prefix-Tree Decoding for Predicting Mass Spectra

- Quantum chemical mass spectrometry: ab initio prediction of electron ionization mass spectra and identification of new fragmentation pathways.

- Chloro pattern in Mass Spectrometry. YouTube. 2023.

- Search by substructure for IR spectra and compare. Cheminfo.org.

- IRcalc: Predicting #IR spectra tool #infrared #spectroscopy. YouTube. 2021.

- Infrared spectra prediction. Cheminfo.org.

Sources

A Technical Guide to the Electron Distribution and Reactivity of 3-Chloro-6-fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-6-fluoroisoquinoline is a key heterocyclic building block in modern medicinal chemistry. Its unique electronic architecture, governed by the interplay of the ring nitrogen and two distinct halogen substituents, dictates a nuanced reactivity profile that can be strategically exploited for the synthesis of complex molecular entities. This guide provides an in-depth analysis of the electronic properties of this compound, elucidates its reactivity in cornerstone synthetic reactions such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling, and presents field-proven protocols for its derivatization. By understanding the fundamental principles of its electron distribution, researchers can leverage this scaffold to accelerate the discovery and development of novel therapeutics.

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline nucleus is a "privileged scaffold" in drug discovery, forming the core of numerous biologically active compounds, including anticancer agents and kinase inhibitors. The strategic placement of functional handles, such as halogens, on this scaffold provides medicinal chemists with the tools to modulate physicochemical properties and explore structure-activity relationships (SAR). This compound (PubChem CID: 57647077) has emerged as a particularly valuable starting material due to its dual halogenation, offering differential reactivity that enables sequential and site-selective modifications[1][2]. The presence of chlorine is a common and often beneficial feature in pharmaceuticals, contributing to favorable metabolic profiles and binding interactions[3][4]. This guide will dissect the electronic and reactive nature of this important intermediate.

Chapter 1: Analysis of Electronic Structure

The reactivity of this compound is a direct consequence of its electron distribution, which is influenced by three key features: the isoquinoline ring system itself, the chlorine atom at the C-3 position, and the fluorine atom at the C-6 position.

-